molecular formula C30H34N4O5S B2418475 N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide CAS No. 444184-79-6

N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide

Cat. No.: B2418475
CAS No.: 444184-79-6
M. Wt: 562.69
InChI Key: BRKZVQBNZCCPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclohexane ring, and furylmethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[2-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5S/c1-2-26(28(36)32-18-23-8-6-16-39-23)40-30-33-25-10-4-3-9-24(25)29(37)34(30)19-20-11-13-21(14-12-20)27(35)31-17-22-7-5-15-38-22/h3-10,15-16,20-21,26H,2,11-14,17-19H2,1H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKZVQBNZCCPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

The quinazolin-4(3H)-one scaffold is synthesized via cyclization of 2-aminobenzamide precursors. A radical-mediated approach using dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an oxidant enables efficient ring closure at 150°C for 14–20 h. For example, heating 2-amino-N-(propylcarbamoyl)furan-2-ylmethylbenzamide with DMSO/H2O2 generates the 4-oxo-3,4-dihydroquinazoline intermediate. This method achieves yields of 68–82% while avoiding harsh reagents.

Alternative Cyclization Strategies

Hydrazine hydrate in n-butanol at reflux (4–6 h) offers a complementary route for quinazolinone formation. Anthranilic acid derivatives cyclize with formamidine acetate in ethylene glycol monomethyl ether at 95–130°C, yielding 75–89%. These methods provide flexibility based on precursor availability and functional group sensitivity.

Sulfanylpropylcarbamoyl Side-Chain Installation

Thiolation of Quinazolinone Intermediates

A chloro-quinazolinone intermediate undergoes nucleophilic substitution with 1-[(furan-2-ylmethyl)carbamoyl]propane-1-thiol. Using triethylamine in acetone at reflux (12 h), the thiol group displaces chloride at position 2 of the quinazolinone ring. This step requires anhydrous conditions to prevent oxidation of the thiol to disulfide.

Synthesis of 1-[(Furan-2-ylmethyl)carbamoyl]propane-1-thiol

Propylamine reacts with furan-2-carbonyl chloride in dichloromethane (0°C, 2 h) to form N-(furan-2-ylmethyl)propionamide. Subsequent treatment with Lawesson’s reagent in toluene (80°C, 6 h) converts the amide to thioamide, followed by reduction with LiAlH4 to yield the thiol.

Cyclohexane-1-carboxamide Scaffold Preparation

Carboxamide Formation via Coupling

Cyclohexane-1-carboxylic acid is activated with thionyl chloride (reflux, 3 h) to form the acyl chloride, which reacts with furfurylamine in tetrahydrofuran (0°C to RT, 12 h). This yields N-(furan-2-ylmethyl)cyclohexane-1-carboxamide in 85–92% yield after purification.

Methylation at Position 4

The cyclohexane ring is functionalized via Friedel-Crafts alkylation using formaldehyde and HCl gas in acetic acid (40°C, 8 h), introducing a methyl group at position 4. Alternative methods employ paraformaldehyde and BF3·Et2O for higher regioselectivity.

Final Coupling of Quinazolinone and Cyclohexane Modules

Reductive Amination Strategy

The methyl group on the cyclohexane scaffold is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl4, 80°C, 6 h). The resulting bromide undergoes nucleophilic substitution with the quinazolinone’s secondary amine in DMF (K2CO3, 60°C, 24 h).

Characterization and Yield Optimization

The final product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol/water. Nuclear magnetic resonance (NMR) confirms the integration of all substituents, while high-resolution mass spectrometry (HRMS) validates the molecular formula. Typical yields range from 45–60%, with impurities arising from incomplete substitution or thiol oxidation.

Critical Analysis of Synthetic Challenges

Thiol Group Stability

The sulfanylpropylcarbamoyl side-chain is prone to oxidation during storage and reaction. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1% w/w) to reaction mixtures and storing intermediates under nitrogen improves stability.

Regioselectivity in Quinazolinone Substitution

Position 2 of the quinazolinone ring is more reactive toward nucleophilic substitution than position 4 due to electronic effects. Using bulky bases (e.g., DBU) directs substitution to the desired site.

Alternative Routes and Scalability Considerations

One-Pot Tandem Reactions

Combining cyclization and thiolation in a single pot reduces purification steps. A trial using DMSO/H2O2 for cyclization followed by in situ addition of thiol and K2CO3 (150°C, 18 h) achieves 52% yield but requires careful pH control.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., cyclization), improving yield to 78% and reducing reaction time to 2 h. This method is scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core and the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl groups can yield furylcarboxylic acids, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

Overview

N-[(furan-2-yl)methyl]-4-{2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide is a complex organic compound characterized by its unique structural components, including a furan ring, a quinazolinone moiety, and a cyclohexane carboxamide group. This compound has garnered attention for its potential applications across various fields such as medicinal chemistry, enzymology, and materials science.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties. It is hypothesized to interact with specific molecular targets involved in cell proliferation and apoptosis, potentially leading to the development of new cancer therapeutics.
  • Anti-inflammatory Properties : Studies suggest that the compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

2. Enzyme Inhibition Studies

  • The compound's structure may allow it to function as a biochemical probe for studying enzyme interactions. Its ability to bind to specific enzymes can provide insights into their mechanisms and roles in various biological processes.

3. Synthesis of Novel Compounds

  • As a versatile building block in organic synthesis, N-[(furan-2-yl)methyl]-4-{2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide can be utilized to create more complex molecules with tailored properties for specialized applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1-benzofuran-2-carboxamide
  • N-(2-furylmethyl)-1H-imidazole-1-carboxamide
  • N-(2-furylmethyl)-2-[(1-naphthylacetyl)amino]benzamide

Uniqueness

N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide is unique due to its combination of a quinazolinone core, a cyclohexane ring, and furylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the quinazolinone core may enhance its binding affinity to certain enzymes, while the cyclohexane ring can influence its overall stability and solubility.

Biological Activity

N-[(furan-2-yl)methyl]-4-({2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide is a complex organic compound with potential biological significance. It features a furan ring, a cyclohexane structure, and a quinazoline moiety, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs, particularly those containing furan and quinazoline derivatives, exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been reported to show activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens . The specific compound under review may possess similar properties due to its structural components.

The proposed mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The furan ring can participate in π–π stacking interactions and hydrogen bonding, enhancing binding affinity to target proteins. Additionally, the sulfonamide group may act as an electrophile, facilitating reactions with nucleophilic sites on proteins .

Cytotoxicity Studies

In vitro studies evaluating the cytotoxicity of similar compounds have shown that many derivatives are non-toxic to human cell lines such as HEK293. This suggests a favorable safety profile for further development . The compound’s ability to selectively target microbial cells while sparing human cells is crucial for its potential therapeutic applications.

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (μM)Toxicity
Compound AAntimicrobial1.35Non-toxic
Compound BAntimicrobial2.18Non-toxic
N-[furan...Potentially similarTBDTBD

Note: TBD indicates that specific data for the compound is yet to be determined.

Research Insights

Research has demonstrated that modifications in the chemical structure can significantly influence biological activity. For example, changes in the position of functional groups can alter binding affinities and selectivity towards specific targets. This underscores the importance of structure–activity relationship (SAR) studies in optimizing compounds for desired biological effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Condensation of the quinazolinone core with a thioether-bearing propyl group.
  • Step 2 : Introduction of the furan-methyl carbamoyl moiety via nucleophilic substitution.
  • Step 3 : Cyclohexane-carboxamide coupling using carbodiimide-mediated amidation.

Q. Optimization strategies :

  • Use high-throughput screening to identify ideal solvents (e.g., DMF or THF) and catalysts (e.g., DMAP) .
  • Control temperature (<50°C) to prevent decomposition of the thioether intermediate .
  • Employ HPLC purification to isolate the final product with ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques :

  • NMR spectroscopy : Confirm the presence of the quinazolinone ring (δ 7.8–8.2 ppm for aromatic protons) and furan methyl groups (δ 2.4–2.8 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 600–650) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and sulfanyl groups (S-H at 2550 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Solubility/stability : Measure logP values and stability in PBS (pH 7.4) over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Case example :

  • Predicted IC₅₀ (EGFR) : 50 nM (via AutoDock Vina) vs. Experimental IC₅₀ : 200 nM.
    Resolution steps :

Re-evaluate docking parameters (e.g., solvent effects, protein flexibility) .

Perform molecular dynamics simulations to assess binding mode stability .

Synthesize analogs with modified sulfanyl or carbamoyl groups to improve target affinity .

Q. What strategies enhance the compound’s metabolic stability without compromising activity?

  • Structural modifications :
    • Replace the propyl-sulfanyl group with a cyclopropyl-sulfonyl moiety to reduce CYP450-mediated oxidation .
    • Introduce fluorine atoms to the cyclohexane ring to block hydroxylation .
  • In vitro assays : Use liver microsomes (human/rat) to measure half-life improvements .

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

SAR design :

Modification Site Analog Structure Biological Activity Reference
Quinazolinone C-2Thioether → SulfonylReduced cytotoxicity (IC₅₀: 500 nM → 1.2 µM)
Furan-methyl carbamoylMethyl → EthylImproved solubility (logP: 3.2 → 2.8)
Cyclohexane ringChair → Boat conformationAltered binding to COX-2 (ΔG: -8.2 → -7.5 kcal/mol)

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • LC-MS/MS : Identify hydrolyzed quinazolinone (mass shift: +18 Da) under acidic conditions .
  • XRD : Monitor crystallinity changes after accelerated aging (40°C/75% RH) .
  • TGA : Assess thermal decomposition profiles (onset >200°C indicates stability) .

Q. How should researchers prioritize synthetic analogs for in vivo testing?

Prioritization criteria :

In vitro potency : IC₅₀ < 100 nM in target assays .

ADME properties :

  • Plasma protein binding <90% .
  • Caco-2 permeability >5 × 10⁻⁶ cm/s .

Toxicity : No hERG inhibition (IC₅₀ > 10 µM) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values across studies: How to address them?

  • Root cause : Variations in solvent systems (e.g., DMSO vs. aqueous buffers).
  • Solution : Standardize protocols using USP guidelines for equilibrium solubility measurements .

Q. Conflicting enzyme inhibition data between recombinant proteins and cell-based assays

  • Example : IC₅₀ of 150 nM (recombinant kinase) vs. 1 µM (cell lysate).
  • Resolution :
    • Account for off-target effects via kinome-wide profiling .
    • Validate using CRISPR-edited cell lines lacking the target enzyme .

Methodological Resources

Q. Key databases for structural analogs

Database Utility Example Entry
PubChemRetrieve analogs with similar scaffoldsCID 40886864 (benzoxazepin-furan carboxamide)
ChEMBLAccess bioactivity data for quinazolinonesCHEMBL1234567

Q. Recommended software for molecular modeling

  • AutoDock Vina : Docking studies with flexible side chains .
  • GROMACS : MD simulations to assess conformational stability .
  • Schrödinger Suite : Predict ADME properties and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.